molecular formula C12H14FNO3 B2590802 tert-Butyl (4-fluoro-3-formylphenyl)carbamate CAS No. 1785327-02-7

tert-Butyl (4-fluoro-3-formylphenyl)carbamate

Cat. No.: B2590802
CAS No.: 1785327-02-7
M. Wt: 239.246
InChI Key: ACTVSVZTNJFEKY-UHFFFAOYSA-N
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Description

tert-Butyl (4-fluoro-3-formylphenyl)carbamate: is an organic compound with the molecular formula C12H14FNO3 It is a derivative of carbamate, featuring a tert-butyl group, a fluoro substituent, and a formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-fluoro-3-formylphenyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-nitrobenzaldehyde and tert-butyl carbamate.

    Reduction: The nitro group in 4-fluoro-3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Formylation: The resulting 4-fluoro-3-aminobenzaldehyde is then subjected to formylation using a formylating agent such as formic acid or formamide.

    Carbamate Formation: Finally, the formylated intermediate is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-fluoro-3-formylphenyl)carbamate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro substituent on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

    Oxidation: 4-fluoro-3-carboxyphenylcarbamate.

    Reduction: 4-fluoro-3-hydroxyphenylcarbamate.

    Substitution: Various substituted phenylcarbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (4-fluoro-3-formylphenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is utilized as a probe to study enzyme-catalyzed reactions involving carbamates. It helps in understanding the mechanisms of enzyme inhibition and activation.

Medicine: this compound has potential applications in drug discovery and development. It is investigated for its ability to modulate biological pathways and its potential as a therapeutic agent.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its unique chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluoro-3-formylphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by forming covalent bonds with active site residues. This interaction can alter the enzyme’s conformation and activity, leading to changes in biological pathways. The fluoro and formyl groups play a crucial role in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Similar structure but with a hydroxyl group instead of a fluoro group.

    tert-Butyl (3-formylphenyl)carbamate: Lacks the fluoro substituent on the phenyl ring.

    tert-Butyl (4-fluoro-3-hydroxyphenyl)carbamate: Contains a hydroxyl group instead of a formyl group.

Uniqueness: tert-Butyl (4-fluoro-3-formylphenyl)carbamate is unique due to the presence of both fluoro and formyl groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The fluoro group enhances the compound’s stability and lipophilicity, while the formyl group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

tert-butyl N-(4-fluoro-3-formylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-9-4-5-10(13)8(6-9)7-15/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTVSVZTNJFEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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